molecular formula C10H10ClNO4S B2571182 2-Chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid CAS No. 1183348-44-8

2-Chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid

Cat. No. B2571182
CAS RN: 1183348-44-8
M. Wt: 275.7
InChI Key: VLPPRGSNWOYKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1292620-71-3 . It has a molecular weight of 275.71 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of thiazolidine derivatives, which includes “this compound”, has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H10ClNO4S/c11-9-6-7 (2-3-8 (9)10 (13)14)12-4-1-5-17 (12,15)16/h2-3,6H,1,4-5H2, (H,13,14) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 275.71 .

Scientific Research Applications

Synthesis of Novel Compounds

2-Chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid is utilized in the synthesis of novel chemical compounds. For example, it has been used in the creation of various antibacterial agents, like N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which have shown effectiveness against both Gram-positive and Gram-negative bacteria (Borad et al., 2015).

Pharmacological Applications

This compound is involved in pharmacological research, particularly in the development of drugs targeting various health conditions. An example is its role in the synthesis of thiazolidine compounds like CS-045, which exhibit hypolipidemic and hypoglycemic properties, as well as the ability to inhibit lipid peroxidation (Yoshioka et al., 1989).

Antimicrobial and Anti-Inflammatory Properties

Several studies have explored the antimicrobial and anti-inflammatory potential of compounds synthesized using this compound. For instance, new thiazole heterocycles derived from this compound have been tested for their antimicrobial, anti-inflammatory, and analgesic activities, showing promising results (Mays Neamah M & Ibtissam K Jassim, 2022).

Corrosion Inhibition

In the field of materials science, derivatives of this compound, such as benzo[d]thiazol-2-yl compounds, have been studied for their effectiveness as corrosion inhibitors, particularly for steel in acidic environments. This is crucial for applications like oil-well tubular steel preservation (Yadav et al., 2015).

Catalytic and Photocatalytic Applications

This compound has also been involved in the synthesis of materials for catalytic and photocatalytic applications. For example, water-dispersible conjugated microporous poly-benzothiadiazoles, synthesized using derivatives of this compound, have been used as heterogeneous photocatalysts for generating singlet oxygen, important in organic transformations (Urakami et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thiazolidine derivatives, including “2-Chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

properties

IUPAC Name

2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c11-9-3-2-7(6-8(9)10(13)14)12-4-1-5-17(12,15)16/h2-3,6H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPPRGSNWOYKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.